molecular formula C9H10N4 B10905135 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10905135
M. Wt: 174.20 g/mol
InChI Key: FCCNNWNPIZWALN-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antibacterial properties .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form chelates with metal ions, which can inhibit the activity of certain enzymes and disrupt biological pathways . This mechanism is particularly relevant in its antitumor and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: The parent compound of the family, known for its broad range of biological activities.

    2-Methylpyrazolo[1,5-a]pyrimidin-7-amine: A derivative with similar properties but different substituents.

    [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Another related compound with distinct biological activities.

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can enhance its biological activity and selectivity .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H10N4/c10-8-3-4-11-9-5-7(6-1-2-6)12-13(8)9/h3-6H,1-2,10H2

InChI Key

FCCNNWNPIZWALN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC=NC3=C2)N

Origin of Product

United States

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